H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2
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Overview
Description
The compound H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 is an 11-amino acid peptide. It is known for its potential in promoting wound healing and has been studied for its antimicrobial properties. This peptide contains a disulfide bridge between the cysteine residues at positions 2 and 10, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities above 95% .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized or reduced, affecting the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction.
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents.
Major Products
Oxidized Peptide: Formation of disulfide bonds.
Reduced Peptide: Breakage of disulfide bonds.
Substituted Analogs: Peptides with modified amino acid sequences.
Scientific Research Applications
H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: has several scientific research applications:
Wound Healing: Promotes macrophage recruitment, keratinocyte migration, and fibroblast proliferation.
Antimicrobial Activity: Derived from antimicrobial peptides found in frog skin, it exhibits significant antimicrobial properties.
Biological Studies: Used in studies related to protein-protein interactions and peptide-based drug design.
Mechanism of Action
The peptide exerts its effects through several mechanisms:
Wound Healing: It accelerates wound healing by promoting cell migration and proliferation at the wound site.
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Tigerinin-RC1 and Tigerinin-RC2: These are antimicrobial peptides from the skin secretions of the crab-eating frog, which also exhibit wound healing properties.
Other Antimicrobial Peptides: Such as magainins and defensins, which share similar antimicrobial mechanisms.
Uniqueness
H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: is unique due to its specific sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its design is based on naturally occurring peptides but optimized for enhanced wound healing and antimicrobial properties .
Properties
Molecular Formula |
C62H99N21O11S2 |
---|---|
Molecular Weight |
1378.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
DWALZAYVRAWAFV-QNPIOFFVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC6=CN=CN6)C(=O)N |
Origin of Product |
United States |
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